molecular formula C16H17N7OS2 B11039708 1-(2-Methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-(2-Methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11039708
M. Wt: 387.5 g/mol
InChI Key: MTQBQWGDCJNHSO-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrimidine ring, and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazole and pyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE
  • **N-(2-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE

Uniqueness

The uniqueness of N-(2-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with multiple targets and undergo diverse chemical transformations.

Properties

Molecular Formula

C16H17N7OS2

Molecular Weight

387.5 g/mol

IUPAC Name

1-(2-methylphenyl)-2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C16H17N7OS2/c1-9-5-3-4-6-12(9)19-14(17)21-15-18-11(7-13(24)20-15)8-25-16-23-22-10(2)26-16/h3-7H,8H2,1-2H3,(H4,17,18,19,20,21,24)

InChI Key

MTQBQWGDCJNHSO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1N/C(=N/C2=NC(=CC(=O)N2)CSC3=NN=C(S3)C)/N

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=NC(=CC(=O)N2)CSC3=NN=C(S3)C)N

Origin of Product

United States

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